![molecular formula C18H18N2O3 B2984274 phenyl N-[4-(2-oxopiperidin-1-yl)phenyl]carbamate CAS No. 941918-54-3](/img/structure/B2984274.png)
phenyl N-[4-(2-oxopiperidin-1-yl)phenyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl N-[4-(2-oxopiperidin-1-yl)phenyl]carbamate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a piperidinone ring, which is a six-membered ring containing nitrogen and oxygen atoms, attached to a phenyl carbamate group. The compound’s structure allows it to interact with various biological targets, making it a subject of study in medicinal chemistry and pharmacology.
作用機序
Target of Action
Phenyl N-[4-(2-oxopiperidin-1-yl)phenyl]carbamate, also known as Apixaban, is a direct inhibitor of activated factor X (FXa) in the coagulation cascade . FXa plays a crucial role in the coagulation process, which is responsible for blood clotting. By inhibiting FXa, Apixaban prevents the formation of blood clots .
Mode of Action
Apixaban acts as a competitive inhibitor of FXa. It binds to the active site of FXa, preventing it from catalyzing the conversion of prothrombin to thrombin, a key step in the coagulation cascade . This results in a rapid onset of inhibition of FXa .
Biochemical Pathways
The primary biochemical pathway affected by Apixaban is the coagulation cascade. By inhibiting FXa, Apixaban reduces thrombin generation, indirectly inhibiting platelet aggregation . This leads to a reduction in the formation of blood clots.
Pharmacokinetics
Apixaban has good bioavailability, low clearance, and a small volume of distribution in animals and humans, indicating efficient absorption and distribution within the body . It is eliminated through multiple pathways, including renal excretion, metabolism, and biliary/intestinal excretion . The major circulating metabolite of Apixaban in humans is a sulfate conjugate of Ο-demethyl apixaban, which is inactive against human FXa .
Result of Action
The primary result of Apixaban’s action is the prevention of thrombosis, the formation of blood clots within a blood vessel. This is achieved by inhibiting the coagulation cascade, reducing thrombin generation, and indirectly inhibiting platelet aggregation . This makes Apixaban effective in the prevention and treatment of various thromboembolic diseases .
Action Environment
The action of Apixaban can be influenced by various environmental factors. For instance, the presence of other drugs can affect its pharmacokinetics and pharmacodynamics. Apixaban has a low potential for drug-drug interactions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phenyl N-[4-(2-oxopiperidin-1-yl)phenyl]carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route begins with the reaction of 4-chloronitrobenzene with piperidine to form an intermediate compound. This intermediate is then subjected to oxidation using sodium chlorite under a carbon dioxide atmosphere to form the corresponding lactam. The final step involves the reaction of the lactam with phenyl chloroformate to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reactions are carried out under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and reducing the risk of contamination.
化学反応の分析
Types of Reactions
Phenyl N-[4-(2-oxopiperidin-1-yl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carbonyl group in the piperidinone ring to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Sodium chlorite, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can have different biological activities and properties.
科学的研究の応用
Phenyl N-[4-(2-oxopiperidin-1-yl)phenyl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Used in the development of new materials and chemical processes.
類似化合物との比較
Phenyl N-[4-(2-oxopiperidin-1-yl)phenyl]carbamate is similar to other compounds that contain piperidinone and carbamate groups. Some of these similar compounds include:
Apixaban: A direct inhibitor of factor Xa, used as an anticoagulant.
Rivaroxaban: Another factor Xa inhibitor with a similar mechanism of action.
Edoxaban: A newer factor Xa inhibitor with improved pharmacokinetic properties.
Compared to these compounds, this compound may offer unique advantages in terms of its synthetic accessibility and potential for modification to enhance its biological activity.
特性
IUPAC Name |
phenyl N-[4-(2-oxopiperidin-1-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c21-17-8-4-5-13-20(17)15-11-9-14(10-12-15)19-18(22)23-16-6-2-1-3-7-16/h1-3,6-7,9-12H,4-5,8,13H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXXBCYBNMETMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
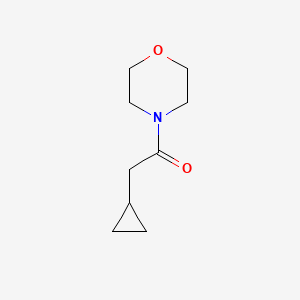
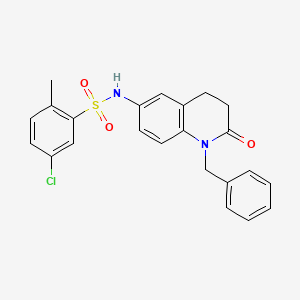

![8-azatricyclo[9.4.0.0,2,7]pentadeca-1(15),2,4,6,11,13-hexaene](/img/structure/B2984198.png)
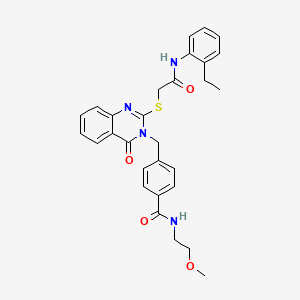
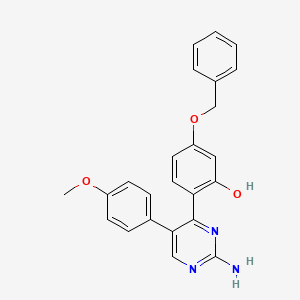
![3-(benzenesulfonamido)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide](/img/structure/B2984201.png)
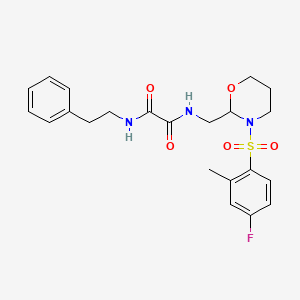
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-fluorophenyl)acetate](/img/structure/B2984203.png)
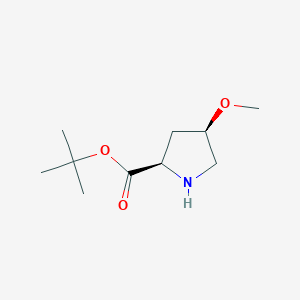
![2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2984208.png)
![2-amino-5-tert-butyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2984210.png)
![2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2984212.png)

